molecular formula C20H19BrClN3O2 B5093028 1-(3-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(3-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B5093028
M. Wt: 448.7 g/mol
InChI Key: VTIHBABYZWAUFQ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative featuring a 3-bromophenyl substituent at position 1 and a 4-(3-chlorophenyl)piperazine moiety at position 2. This structural framework is associated with anticonvulsant activity, as piperazine-linked succinimide derivatives are known to modulate neurotransmitter receptors (e.g., serotonin and dopamine) and ion channels .

Properties

IUPAC Name

1-(3-bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClN3O2/c21-14-3-1-6-17(11-14)25-19(26)13-18(20(25)27)24-9-7-23(8-10-24)16-5-2-4-15(22)12-16/h1-6,11-12,18H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIHBABYZWAUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrrolidine-2,5-dione core with a piperazine derivative, such as 4-(3-chlorophenyl)piperazine, under appropriate conditions.

    Bromination: The final step involves the bromination of the phenyl ring using a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Electrophilic substitution: Reagents like sulfuric acid or aluminum chloride.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties
Research indicates that compounds similar to 1-(3-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione exhibit antidepressant effects. The piperazine moiety is known for its role in various antidepressants, such as trazodone and nefazodone, which function by modulating serotonin levels in the brain. This compound may serve as a lead structure for the development of new antidepressants with improved efficacy and safety profiles .

Synthesis of Derivatives
The synthesis of derivatives of this compound has been explored to enhance its pharmacological properties. For instance, modifications on the piperazine ring or the pyrrolidine scaffold can lead to compounds with varying degrees of activity against specific targets, such as serotonin receptors or dopamine transporters. This flexibility in design makes it a valuable template for drug discovery .

Neuropharmacology

Targeting Neurotransmitter Systems
Studies have shown that compounds with similar structures can interact with multiple neurotransmitter systems, including serotonin and dopamine pathways. This dual-action mechanism is crucial for treating complex disorders like depression and anxiety. The ability to influence these systems suggests that this compound might be effective in polypharmacy approaches where multiple neurotransmitter systems are targeted simultaneously .

Case Studies
Recent case studies have highlighted the effectiveness of piperazine derivatives in treating anxiety disorders. Research involving animal models has demonstrated that these compounds can reduce anxiety-like behaviors, which supports their potential use in clinical settings. The specific case of a derivative exhibiting anxiolytic effects emphasizes the importance of further research into this compound's therapeutic applications .

Toxicology and Safety Profiles

Safety Assessment
As with any new chemical entity, assessing the safety profile is paramount. Preliminary studies on related compounds indicate that while some derivatives show promise as therapeutic agents, they also require thorough toxicological evaluations to ascertain their safety for human use. Understanding the metabolic pathways and potential side effects will be crucial for advancing this compound into clinical trials .

Summary of Findings

Application Area Details
Medicinal ChemistryPotential antidepressant properties; synthesis of active derivatives.
NeuropharmacologyInteraction with neurotransmitter systems; evidence from animal models supporting efficacy.
ToxicologyNeed for comprehensive safety assessments; preliminary findings suggest variable safety profiles.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among related compounds include:

  • Halogen substituent positions : The 3-bromophenyl and 3-chlorophenyl groups in the target compound contrast with positional isomers like 1-(4-bromophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione (4-bromo, 2-chloro substitution) .
  • Piperazine linker modifications : Analogues with propyl or methylene linkers (e.g., 1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-propyl}-3-phenyl-pyrrolidine-2,5-dione) show altered conformational flexibility compared to the direct piperazine attachment in the target compound .
  • Core variations : Compounds such as 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives replace halogenated phenyl groups with indole moieties, altering receptor selectivity .

Pharmacological Activity

Table 1: Comparative Anticonvulsant Activity of Selected Analogues
Compound Name ED50 (mg/kg) TD50 (mg/kg) Protective Index (PI) Key Structural Features
1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-propyl}-3-methyl-3-phenyl-pyrrolidine-2,5-dione 28.2 268.5 9.52 3-chlorophenyl, propyl linker, methyl-phenyl
N-[{4-(3-chlorophenyl)piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione 14.18 N/A N/A 2-chlorophenyl, methylene linker
1-(4-bromophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione N/A N/A N/A 4-bromophenyl, 2-chlorophenyl
Target Compound : 1-(3-bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione Pending Pending Pending 3-bromophenyl, 3-chlorophenyl, no linker

Key Findings :

  • Substituent Position : The 3-bromo/3-chloro configuration in the target compound may enhance receptor binding compared to 4-bromo/2-chloro isomers due to steric and electronic effects .
  • Linker Impact : Propyl or methylene linkers in analogues reduce potency (higher ED50) compared to direct piperazine attachment, suggesting that conformational rigidity improves target engagement .
  • Safety Profile : The PI value of 9.52 for the propyl-linked analogue indicates a favorable therapeutic window, which the target compound may mimic or exceed due to its optimized substituents .

Biological Activity

1-(3-Bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione, with the CAS number 311332-73-7, is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticonvulsant and analgesic properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of the compound is C20H19BrClN3O2C_{20}H_{19}BrClN_3O_2 with a molecular weight of approximately 448.74 g/mol. The structure features a pyrrolidine ring, which is often associated with diverse pharmacological activities due to its ability to interact with multiple biological targets.

Anticonvulsant Activity

Recent studies have indicated that derivatives of pyrrolidine, including the compound , may exhibit significant anticonvulsant properties. For instance, a study focusing on similar pyrrolidine derivatives demonstrated their efficacy in various seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. These studies suggest that modifications in the chemical structure can enhance the anticonvulsant effects while reducing neurotoxicity .

Analgesic Activity

In addition to anticonvulsant effects, there is evidence supporting the analgesic properties of this compound. Research has shown that related compounds exhibit pain relief in models of formalin-induced pain and neuropathic pain . The mechanism appears to involve modulation of pain pathways, potentially through interactions with specific receptors or inhibition of pain-related enzymes.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Interaction : The compound likely interacts with neurotransmitter receptors such as serotonin and dopamine receptors due to the presence of the piperazine moiety. This interaction can modulate neurotransmission related to mood and pain perception.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. This suggests that our compound may also exert anti-inflammatory effects that contribute to its analgesic properties .

In Vivo Studies

  • Anticonvulsant Efficacy : A study evaluating various pyrrolidine derivatives found that certain modifications led to increased efficacy in reducing seizure frequency in animal models. The tested compound showed promising results comparable to established anticonvulsants .
  • Pain Models : In formalin tests, compounds similar to this compound demonstrated significant reductions in pain scores compared to controls, indicating potential for clinical application in pain management .

In Vitro Studies

In vitro assays have been conducted to assess cytotoxicity and mutagenicity. Results indicated that at concentrations up to 100 µM, the compound did not exhibit significant hepatotoxicity or neurocytotoxicity, suggesting a favorable safety profile for further development .

Data Summary Table

Property Value
Molecular FormulaC20H19BrClN3O2C_{20}H_{19}BrClN_3O_2
Molecular Weight448.74 g/mol
Anticonvulsant ActivityEffective in MES and PTZ models
Analgesic ActivitySignificant in formalin test
CytotoxicityNo significant toxicity at 100 µM
MutagenicityNegative at 500 µM

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